molecular formula C20H16N4O5 B10900242 N'~2~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]furan-2,5-dicarbohydrazide

N'~2~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]furan-2,5-dicarbohydrazide

Cat. No.: B10900242
M. Wt: 392.4 g/mol
InChI Key: WBIHXDBWIBVOAR-XHQRYOPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2,5-furandicarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions, which facilitates the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization to obtain a pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted hydroxyphenyl derivatives.

Scientific Research Applications

N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.

    Pathways Involved: In biological systems, the compound can interact with cellular proteins and enzymes, potentially disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE can be compared with other similar compounds, such as:

    N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-THIOPHENEDICARBOHYDRAZIDE: Similar structure but with a thiophene ring instead of a furan ring, which may alter its chemical reactivity and biological activity.

    N’~2~,N’~5~-BIS[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2,5-PYRIDINEDICARBOHYDRAZIDE:

Properties

Molecular Formula

C20H16N4O5

Molecular Weight

392.4 g/mol

IUPAC Name

2-N,5-N-bis[(E)-(2-hydroxyphenyl)methylideneamino]furan-2,5-dicarboxamide

InChI

InChI=1S/C20H16N4O5/c25-15-7-3-1-5-13(15)11-21-23-19(27)17-9-10-18(29-17)20(28)24-22-12-14-6-2-4-8-16(14)26/h1-12,25-26H,(H,23,27)(H,24,28)/b21-11+,22-12+

InChI Key

WBIHXDBWIBVOAR-XHQRYOPUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=CC=CC=C3O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC=CC=C3O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.